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Compound of Interest

1-Chloro-3-methoxy-2-
Compound Name: _
nitrobenzene

Cat. No.: B183051

An In-depth Technical Guide to the Physical Properties of 3-chloro-2-nitroanisole

Introduction

3-Chloro-2-nitroanisole, systematically known as 1-chloro-2-methoxy-3-nitrobenzene, is a
substituted aromatic compound with the chemical formula C7HeCINOs.[1] As a functionalized
nitrobenzene derivative, it serves as a valuable intermediate in organic synthesis, particularly in
the development of pharmaceuticals and agrochemicals where the strategic placement of its
chloro, nitro, and methoxy groups can be leveraged for further molecular elaboration.[2]
Understanding the physical properties of this compound is paramount for its effective handling,
characterization, and application in a research and development setting. This guide provides a
comprehensive overview of the key physical characteristics of 3-chloro-2-nitroanisole,
methodologies for their determination, and the underlying scientific principles that govern these
properties.

Section 1: Core Physical and Chemical Data

The fundamental physical and chemical properties of 3-chloro-2-nitroanisole are summarized in
the table below. These parameters are essential for the identification and handling of the
compound in a laboratory setting.
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Property Value Source(s)
1-chloro-2-methoxy-3-
IUPAC Name _ [1]
nitrobenzene
3-chloro-2-nitroanisole, 2-
Synonyms ) ) [1]
Chloro-6-nitroanisole
CAS Number 80866-77-9 [1]
Molecular Formula C7HeCINO3 [1]
Molecular Weight 187.58 g/mol [1]
Appearance Colorless or yellowish crystal [2]
Melting Point 70-72 °C [2]
Boiling Point 276.7 °C at 760 mmHg [2]
Density 1.366 g/cm3 [2]
- Insoluble in water; soluble in
Solubility [2]

most organic solvents.

Molecular Weight: The molecular weight of 187.58 g/mol is calculated from the atomic weights

of its constituent atoms.[1] This value is fundamental for stoichiometric calculations in chemical

reactions involving this compound.

Melting Point: The melting point of 70-72 °C indicates that 3-chloro-2-nitroanisole is a solid at

room temperature.[2] A sharp melting point range is also a key indicator of the compound's

purity.

Boiling Point: The high boiling point of 276.7 °C is characteristic of a molecule with a significant

molecular weight and polarity.[2] This property is crucial for purification techniques such as

distillation, though vacuum distillation may be preferred to prevent thermal decomposition.

Solubility: The insolubility of 3-chloro-2-nitroanisole in water and its solubility in organic solvents

is consistent with its predominantly nonpolar aromatic structure.[2] This dictates the choice of

solvents for reactions, extractions, and purification methods like recrystallization.
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Section 2: Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 3-
chloro-2-nitroanisole.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to the aromatic protons and the methoxy group protons. The three aromatic
protons will appear as a complex splitting pattern in the downfield region (typically & 7.0-8.0
ppm) due to spin-spin coupling. The methoxy group protons will present as a sharp singlet
further upfield (around 6 3.9-4.1 ppm).

13C NMR Spectroscopy: The carbon NMR spectrum will display seven unigue signals. The
carbon of the methoxy group will be observed in the upfield region (around & 55-65 ppm). The
six aromatic carbons will appear in the downfield region (& 110-160 ppm), with their chemical
shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands that
confirm the presence of the key functional groups. Expect strong asymmetric and symmetric
stretching vibrations for the nitro group (NOz) around 1520-1560 cm~—* and 1345-1385 cm™1,
respectively. The C-O stretching of the anisole moiety will be visible around 1250 cm~1.
Aromatic C-H stretching will appear above 3000 cm~%, and C=C stretching vibrations within the
aromatic ring will be seen in the 1400-1600 cm~* region. The C-Cl stretching vibration is
typically observed in the fingerprint region between 600 and 800 cm™1.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M*) would be
expected at m/z 187 and 189 in an approximate 3:1 ratio, which is characteristic of a
compound containing one chlorine atom.[1] Fragmentation patterns would likely involve the
loss of the nitro group (-NO2), the methoxy group (-OCH?s), or a methyl radical (-CHs).

Section 3: Experimental Methodologies for Physical
Property Determination

The accurate determination of physical properties is crucial for compound verification and
quality control.

Melting Point Determination
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This protocol describes the use of a standard melting point apparatus.
Methodology:

o Sample Preparation: A small amount of finely powdered, dry 3-chloro-2-nitroanisole is
packed into a capillary tube to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in the heating block of the melting point
apparatus.

e Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected
melting point.

o Observation: The heating rate is then slowed to 1-2 °C per minute. The temperature at which
the first liquid appears and the temperature at which the entire sample becomes a clear
liquid are recorded as the melting point range.

Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium
between the sample, the thermometer, and the heating block, ensuring an accurate
measurement. A narrow melting point range (< 2 °C) is indicative of high purity.

Spectroscopic Analysis Workflow

This workflow outlines the general steps for obtaining spectroscopic data.
Methodology:
e Sample Preparation:

o NMR: Dissolve 5-10 mg of 3-chloro-2-nitroanisole in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube.

o IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

o MS (EI): Introduce a dilute solution of the sample in a volatile organic solvent into the
instrument.
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 Instrument Setup: Configure the spectrometer with the appropriate parameters for the
desired analysis (e.g., number of scans, acquisition time).

o Data Acquisition: Acquire the spectrum.

o Data Processing and Interpretation: Process the raw data (e.g., Fourier transform for NMR
and IR) and interpret the resulting spectrum to confirm the structure of the compound.

Visualizations

Caption: Molecular Structure of 3-chloro-2-nitroanisole.
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Caption: Experimental Workflow for Characterization.

Section 4: Safety and Handling

3-Chloro-2-nitroanisole is an organic compound that should be handled with care in a well-
ventilated area, preferably a chemical fume hood.[2] Personal protective equipment, including
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safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin, eyes, and
clothing.[2] It should be stored away from strong oxidizing agents.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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